molecular formula C11H19NO3 B052298 N-4-Boc-aminocyclohexanone CAS No. 179321-49-4

N-4-Boc-aminocyclohexanone

Cat. No.: B052298
CAS No.: 179321-49-4
M. Wt: 213.27 g/mol
InChI Key: WYVFPGFWUKBXPZ-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C₁₁H₁₉NO₃. It is a white powder that is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-oxocyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of tert-Butyl (4-oxocyclohexyl)carbamate often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

tert-Butyl (4-oxocyclohexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxocyclohexyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-oxocyclohexyl)carbamate is unique due to its specific reactivity and stability, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions under controlled conditions allows for the efficient synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVFPGFWUKBXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363711
Record name tert-Butyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179321-49-4
Record name tert-Butyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-oxocyclohexyl)carbamate
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Synthesis routes and methods I

Procedure details

0.494 ml of DMSO was slowly added dropwise to 10 ml of a methylene chloride solution containing 0.526 ml of oxalyl chloride under argon gas atmosphere at −78° C. After 15 minutes from the completion of the addition, 30 ml of a methylene chloride suspension containing trans-4-tert-butoxycarbonylaminocyclohexanol in was added dropwise, and further 30 minutes later, 2.52 ml of triethylamine was added thereto and the mixture was stirred at −78° C. for 30 minutes and at 0° C. for 15 minutes. An aqueous sodium bicarbonate solution was added to the reaction mixture and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate, and then, the solvent was removed under reduced pressure. The resulting residue was suspended in a hexane-isopropyl ether mixed solvent and collected by filtration to obtain 0.903 g of 4-(tert-butoxycarbonylamino)cyclohexanone.
Name
Quantity
0.494 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.526 mL
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
2.52 mL
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solvent
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Quantity
30 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl trans-4-hydroxycyclohexylcarbamate (2.0 g, 9.3 mmol) in 100 mL of dichloromethane was added PCC (3.0 g, 14 mmol) and celite (5.0 g). The reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered through a celite pad and the residue concentrated under reduced pressure. The crude compound was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of ethyl acetate and petroleum ether (1:1, v/v) to give tert-butyl 4-oxocyclohexylcarbamate (1.6 g, 80%) as a white solid. 1H NMR (300 MHz, CDCl3): δ 4.52 (brs, 1H), 3.94 (brs, 1H), 2.45-2.40 (m, 4H), 2.20-2.27 (m, 2H), 1.74-1.63 (m, 2H), 1.46 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

tert-Butyl-4-hydroxycyclohexylcarbamate (17 g) and Celite (17 g) were suspended in dry DCM (100 mL). PCC (25.5 g) was added portion-wise within 10-15 minutes. The reaction was stirred under nitrogen for 2.5 hours. The solvent was removed under reduced pressure and the residue was re-dissolved in EtOAc/n-hexane (1000 mL) and filtered through celite. The organic layer was dried over Na2SO4. Evaporation of the solvents gave the title compound as a colorless solid (16.1 g, quantitative).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of (4-hydroxy-cyclohexyl)-carbamic acid tert-butyl ester (5.80 g, 26.9 mmol) in dry methylene chloride (67 mL) was added in order activated 3 Å molecular sieves (6.54 g), 4-methylmorpholine N-oxide (5.04 g, 43.0 mmol) and tetrapropylammonium perruthenate (380 mg, 1.08 mmol). The mixture was stirred at 25° C. for 18 h under nitrogen then the mixture was concentrated. Purification by column chromatography on silica gel with hexane/ethyl acetate (1:1) afforded (4-oxo-cyclohexyl)-carbamic acid tert-butyl ester as a white solid (5.52 g, 96%). 1H NMR (CDCl3) δ 1.46 (s, 9H), 1.64-1.74 (m, 2H), 2.21-2.27 (m, 2H), 2.39-2.45 (m, 4H), 3.97 (bs, 1H), 4.40 (bs, 1H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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